molecular formula C14H9Cl6N3O B7884587 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine

Cat. No. B7884587
M. Wt: 447.9 g/mol
InChI Key: MCNPOZMLKGDJGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine is a useful research compound. Its molecular formula is C14H9Cl6N3O and its molecular weight is 447.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine involves the reaction of 4-methoxystyrene with trichloromelamine in the presence of a catalyst to form the intermediate product, which is then reacted with sodium methoxide to yield the final product.

Starting Materials
4-methoxystyrene, trichloromelamine, catalyst, sodium methoxide

Reaction
Step 1: 4-methoxystyrene is reacted with trichloromelamine in the presence of a catalyst, such as triethylamine or pyridine, in anhydrous dichloromethane at room temperature to form the intermediate product., Step 2: The intermediate product is then reacted with sodium methoxide in methanol at reflux temperature for several hours to yield the final product, 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine., Step 3: The final product is then purified by recrystallization or column chromatography to obtain a pure compound.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl6N3O/c1-24-9-5-2-8(3-6-9)4-7-10-21-11(13(15,16)17)23-12(22-10)14(18,19)20/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNPOZMLKGDJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-S-triazine

CAS RN

42573-57-9
Record name 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42573-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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